Cas no 313263-08-0 (Geranylgeranyl Pyrophosphate Triammonium Salt)

Geranylgeranyl Pyrophosphate Triammonium Salt structure
313263-08-0 structure
Product Name:Geranylgeranyl Pyrophosphate Triammonium Salt
CAS No:313263-08-0
MF:C20H45N3O7P2
MW:501.534727811813
CID:916483
PubChem ID:49864349
Update Time:2025-04-19

Geranylgeranyl Pyrophosphate Triammonium Salt Chemical and Physical Properties

Names and Identifiers

    • Geranylgeranyl Pyrophosphate Triammonium Salt
    • Diphosphoric acid, (2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-he xadecatetraen-1-yl ester, triammonium salt
    • Geranylgeranyl Pyrophosphate (ammonium salt)
    • triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate
    • Geranylgeranyl pyrophosphate ammonium salt
    • 313263-08-0
    • triammonium (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl (phosphonatooxy)phosphonate
    • Geranylgeranylphosphate
    • GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
    • DB-254888
    • 104715-21-1
    • G91382
    • Inchi: 1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;
    • InChI Key: DPBMYHRTNHKGIT-XGVVNRHLSA-N
    • SMILES: P(=O)([O-])(OP(=O)([O-])[O-])OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C.[NH4+].[NH4+].[NH4+]

Computed Properties

  • Exact Mass: 501.27300
  • Monoisotopic Mass: 501.27327478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 14
  • Complexity: 691
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • PSA: 142.63000
  • LogP: 7.33010

Geranylgeranyl Pyrophosphate Triammonium Salt Security Information

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